

Application Notes and Protocols for AZ-1355 in Murine Models

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Compound of Interest

Compound Name: AZ-1355

Cat. No.: B1662766

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Abstract

AZ-1355, chemically identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, is a novel hypolipidemic agent with a distinct pharmacological profile.^[1] Preclinical studies have demonstrated its efficacy in reducing serum lipids and inhibiting platelet aggregation.^{[1][2]} Notably, **AZ-1355** has shown activity in a Triton-treated hyperlipidemic mouse model.^[1] This document provides a summary of the known biological activities of **AZ-1355** and a generalized protocol for its evaluation in a murine model of hyperlipidemia. It is important to note that specific dosage information for **AZ-1355** in mice is not publicly available and must be determined empirically through dose-response studies.

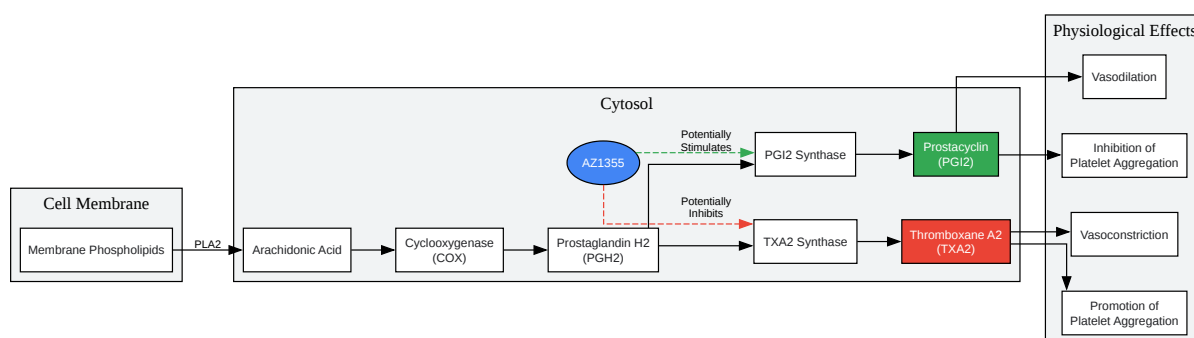
Biological Activity of AZ-1355

AZ-1355 has demonstrated a range of effects in preclinical rodent models, positioning it as a compound of interest for cardiovascular and metabolic research. Its primary activities are summarized below.

Parameter	Species	Model	Observed Effect	Reference
Serum Total Cholesterol	Mouse	Triton-induced Hyperlipidemia	Lowered	[1]
Serum Total Cholesterol	Rat	Dietary Hyperlipidemia	Lowered	[1]
Serum Triglyceride	Rat	Dietary Hyperlipidemia	Lowered	[1]
Platelet Aggregation	In vivo (species not specified)	Not specified	Inhibited	[1][2]
Prostaglandin I2 / Thromboxane A2 Ratio	In vitro	Not specified	Elevated	[1][2]

Proposed Mechanism of Action: Modulation of Eicosanoid Balance

AZ-1355 is reported to elevate the ratio of prostaglandin I2 (PGI2) to thromboxane A2 (TXA2). [1][2] This suggests a potential mechanism of action involving the modulation of enzymes in the arachidonic acid cascade. PGI2 is a vasodilator and an inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a potent promoter of platelet aggregation. An increased PGI2/TXA2 ratio is generally considered beneficial for cardiovascular health.



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Proposed mechanism of **AZ-1355** on eicosanoid balance.

Experimental Protocol: Evaluation of **AZ-1355** in a Triton WR-1339-Induced Hyperlipidemic Mouse Model

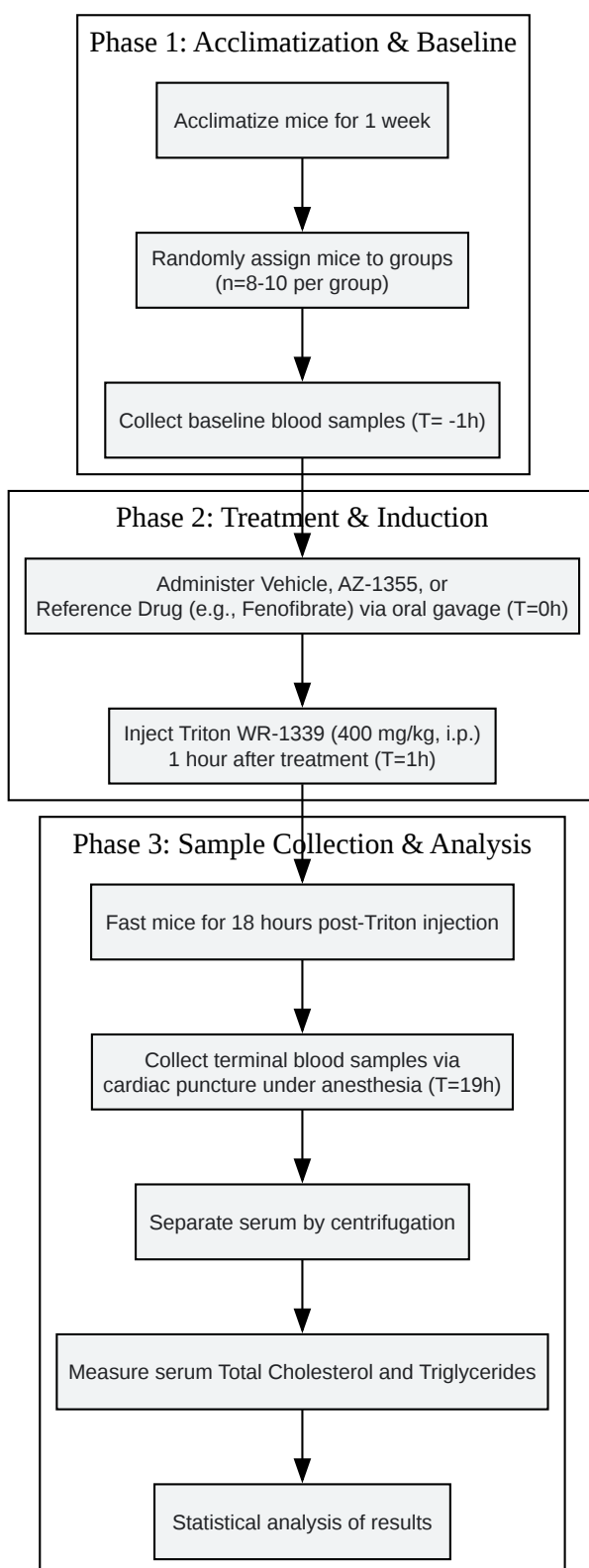
This protocol describes a general procedure for inducing acute hyperlipidemia in mice using Triton WR-1339 and for evaluating the therapeutic potential of a test compound like **AZ-1355**.

3.1. Materials

- Animals: Male C57BL/6 mice (8-10 weeks old)
- Test Compound: **AZ-1355**
- Vehicle: To be determined based on the solubility of **AZ-1355** (e.g., 0.5% carboxymethylcellulose, 10% Tween 80 in saline)

- Inducing Agent: Triton WR-1339 (Tyloxapol)
- Anesthetic: Isoflurane or other appropriate anesthetic
- Blood Collection Supplies: Micro-hematocrit tubes or other suitable capillary tubes
- Equipment: Animal balance, oral gavage needles, centrifuge, spectrophotometer, commercial kits for total cholesterol and triglyceride measurement.

3.2. Experimental Workflow



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Workflow for evaluating **AZ-1355** in a hyperlipidemic mouse model.

3.3. Detailed Procedure

- **Animal Acclimatization:** House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
- **Grouping:** Randomly assign mice to the following groups (n=8-10 per group):
 - Group 1: Normal Control (Vehicle only)
 - Group 2: Hyperlipidemic Control (Vehicle + Triton WR-1339)
 - Group 3-5: **AZ-1355** (Low, Medium, High dose) + Triton WR-1339
 - Group 6: Reference Drug (e.g., Fenofibrate) + Triton WR-1339
- **Baseline Blood Collection:** Collect a small volume of blood from the tail vein for baseline lipid analysis.
- **Drug Administration:**
 - Prepare a stock solution of **AZ-1355** in a suitable vehicle. The selection of doses for the dose-response study should be based on preliminary toxicity and efficacy studies.
 - Administer the vehicle, **AZ-1355**, or reference drug to the respective groups via oral gavage.
- **Induction of Hyperlipidemia:** One hour after drug administration, inject Triton WR-1339 (dissolved in saline) intraperitoneally at a dose of 400 mg/kg.
- **Fasting:** Immediately after Triton injection, withdraw food to ensure an 18-hour fasting period before the final blood collection. Water should remain available.
- **Terminal Blood Collection:** At 18 hours post-Triton injection (19 hours post-drug administration), anesthetize the mice and collect blood via cardiac puncture.
- **Serum Separation:** Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

- **Biochemical Analysis:** Analyze the serum samples for total cholesterol and triglyceride levels using commercially available enzymatic kits according to the manufacturer's instructions.
- **Data Analysis:** Express data as mean \pm SEM. Analyze for statistical significance using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the hyperlipidemic control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

AZ-1355 is a promising hypolipidemic agent with a unique mechanism of action. The provided protocol offers a framework for its in vivo evaluation in a well-established mouse model of acute hyperlipidemia. Researchers should be aware that the optimal dosage, vehicle, and administration route for **AZ-1355** in mice need to be established through careful dose-finding and pharmacokinetic studies. The insights gained from such studies will be crucial for the further development of **AZ-1355** as a potential therapeutic agent.

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References

- 1. The lipid-lowering profile in rodents. AZ-1355, a new dibenzoxazepine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Lipid-Lowering Effects of Tetradecylthioacetic Acid in Antipsychotic-Exposed, Female Rats: Challenges with Long-Term Treatment | Semantic Scholar [semanticscholar.org]
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